Siraitic acid B

Overview

Description

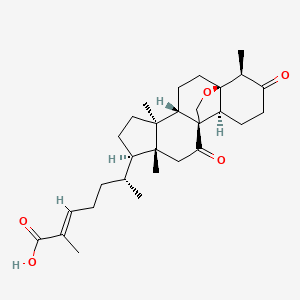

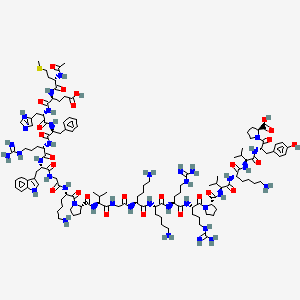

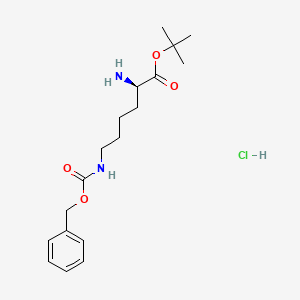

Siraitic Acid B is a cucurbitane triterpenoid that can be isolated from the root of S. grosvenori .

Synthesis Analysis

The ethanolic extract of the roots mainly consists of cucurbitane-type compounds, including siraitic acids A–H, siraitic acid II B, siraitic acid II C, and siraitic glycoside II F . A simple and efficient method utilizing affinity-based ultrafiltration (UF) coupled with high-performance liquid chromatography (HPLC) was developed for the rapid screening and targeted separation of α-glucosidase inhibitors from Siraitia grosvenorii roots .Chemical Reactions Analysis

Siraitic acids are plant-specific cucurbitane compounds known as nor-triterpene acids . Nor-cucurbitacin triterpenoids are formed by the reduction of one or several carbons on the 30-carbon skeleton of cucurbitacin-type triterpenoids .Scientific Research Applications

α-Glucosidase Inhibition

Siraitic acid B has been identified as a potential α-glucosidase inhibitor . α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars. Inhibitors of this enzyme are used in the management of diabetes, as they can slow down carbohydrate digestion and thus prevent rapid rises in blood sugar after meals .

Traditional Medicine

Siraitic acid B is found in the roots of Siraitia grosvenorii, a plant that has historically played a significant role in traditional remedies in southern China . While the specific role of Siraitic acid B in these remedies is not clear, the plant itself is used for various ailments .

Potential Anti-inflammatory and Anti-allergic Effects

While not directly linked to Siraitic acid B, Siraitia grosvenorii, the plant from which it is derived, has been found to have anti-inflammatory and anti-allergic effects . It’s possible that Siraitic acid B, as one of the active compounds in the plant, may contribute to these effects .

Potential Anti-aging and Anti-oxidative Effects

Again, while not directly linked to Siraitic acid B, Siraitia grosvenorii has been found to have anti-aging and anti-oxidative effects . Siraitic acid B, as one of the active compounds in the plant, may contribute to these effects .

Mechanism of Action

Safety and Hazards

Future Directions

The discovery of bioactive compounds from medicinal plants has played a crucial role in drug discovery . The α-glucosidase inhibitory activities of the isolated compounds were verified via enzyme inhibition assays and molecular docking analysis, all of which were found to exhibit certain inhibitory activity . This suggests potential future directions in the exploration of these compounds for therapeutic applications.

properties

IUPAC Name |

(E,6R)-2-methyl-6-[(1R,4S,5S,8R,9R,12R,13S,17R)-5,9,17-trimethyl-11,16-dioxo-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadecan-8-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O5/c1-17(7-6-8-18(2)25(32)33)20-11-13-26(4)22-12-14-29-19(3)21(30)9-10-23(29)28(22,16-34-29)24(31)15-27(20,26)5/h8,17,19-20,22-23H,6-7,9-16H2,1-5H3,(H,32,33)/b18-8+/t17-,19+,20-,22+,23+,26+,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUZNXISZNDGTB-HQNZZVEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2C13CCC4C2(CO3)C(=O)CC5(C4(CCC5C(C)CCC=C(C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CC[C@@H]2[C@]13CC[C@@H]4[C@@]2(CO3)C(=O)C[C@]5([C@]4(CC[C@@H]5[C@H](C)CC/C=C(\C)/C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of siraitic acid B, and how was it determined?

A1: Siraitic acid B is a 29-nor-cucurbitane triterpenoid aglycone. Its structure was determined using a combination of spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR were employed to identify the types and connections of atoms in the molecule. []

- High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS): This technique provided the molecular formula of siraitic acid B. []

- Chemical derivatization and degradation: Acid hydrolysis was used to cleave the glycosidic bonds in the parent compound, yielding siraitic acid B, which was further analyzed. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1496258.png)

![(2Z)-3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(Z)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B1496260.png)

![6-(7-Nitro-benzo[2,1,3]oxadiazol-4-ylamino)-hexanoyl-Arg-Pro-Lys-Pro-Leu-Ala-Nva-Trp-Lys((7-dimethylaminocoumarin-4-yl)-acetyl)-NH2](/img/structure/B1496265.png)